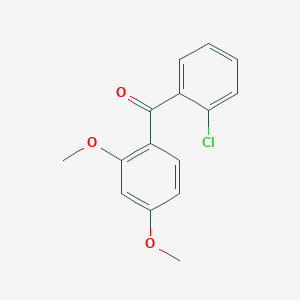

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone

Description

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H13ClO3 It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings

Propriétés

IUPAC Name |

(2-chlorophenyl)-(2,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKWTEFZEUUWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: 2-Chlorobenzoyl chloride and 2,4-dimethoxybenzene.

Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions.

Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 2,4-dimethoxybenzene and aluminum chloride in dichloromethane. The mixture is stirred at low temperature, and then gradually warmed to room temperature.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall process.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Applications De Recherche Scientifique

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mécanisme D'action

The mechanism of action of (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone

- (2-Chlorophenyl)(4-chlorophenyl)methanone

- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone

Uniqueness

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone is unique due to the presence of both chloro and dimethoxy substituents on the aromatic rings. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

Introduction

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone is a ketone compound characterized by a chlorinated phenyl group and a dimethoxy-substituted phenyl group. Its structure suggests potential biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone is C16H15ClO3. The presence of the chlorophenyl moiety enhances its reactivity, while the dimethoxy substitution increases its solubility in biological systems. The compound's structure can be illustrated as follows:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone | Structure | Antibacterial, anticancer activities |

Biological Activities

Antibacterial Activity

Research indicates that (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone exhibits significant antibacterial properties. It has been tested against various bacterial strains, including Clostridioides difficile, showing notable inhibition zones in comparison to standard antibiotics like chloramphenicol. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Study Findings:

- In vitro tests demonstrated an inhibition zone of up to 20 mm against C. difficile.

- Comparative studies showed that compounds with similar structures had varying degrees of antibacterial efficacy, suggesting structure-activity relationships.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Case Study:

- A study conducted on human breast cancer cell lines revealed that (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment.

- Mechanistic investigations suggested that the compound activates caspase pathways leading to programmed cell death.

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound. It has been shown to modulate neurotransmitter receptors and exhibit antioxidant properties.

- Research Insights:

- In animal models, administration of (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone resulted in improved cognitive function and reduced oxidative stress markers.

- The compound acted as a positive allosteric modulator for α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases.

Mechanism of Action

The biological activities of (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone can be attributed to its ability to interact with various biological targets:

- Antibacterial Mechanism: Disruption of cell wall synthesis and metabolic interference.

- Anticancer Mechanism: Induction of apoptosis via caspase activation.

- Neuroprotective Mechanism: Modulation of neurotransmitter receptors and reduction of oxidative stress.

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone demonstrates significant potential as a bioactive compound with antibacterial, anticancer, and neuroprotective properties. Further research is warranted to fully elucidate its mechanisms of action and therapeutic applications.

Future Directions

- Clinical Trials: More extensive clinical trials are needed to assess efficacy and safety in humans.

- Structure-Activity Relationship Studies: Investigating modifications to enhance potency and selectivity against specific targets.

- Combination Therapies: Exploring synergistic effects with existing antibiotics or anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.